molecular formula C28H32ClN3O2S B2830529 N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride CAS No. 1215650-53-5

N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride

Cat. No.: B2830529
CAS No.: 1215650-53-5
M. Wt: 510.09
InChI Key: AGMBVRAHEWGVJH-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride is a benzothiazole-derived small molecule featuring:

  • A 6-ethyl-substituted benzothiazole core, which influences electronic properties and target binding.
  • A diethylaminoethyl side chain functionalized as a hydrochloride salt, enhancing aqueous solubility and bioavailability.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O2S.ClH/c1-4-21-16-17-24-26(20-21)34-28(29-24)31(19-18-30(5-2)6-3)27(32)23-14-10-11-15-25(23)33-22-12-8-7-9-13-22;/h7-17,20H,4-6,18-19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMBVRAHEWGVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN(CC)CC)C(=O)C3=CC=CC=C3OC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, where a suitable diethylaminoethyl halide reacts with the benzothiazole intermediate.

    Formation of the Phenoxybenzamide Moiety: The phenoxybenzamide moiety is synthesized by reacting phenol with benzoyl chloride in the presence of a base such as pyridine.

    Final Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the phenoxybenzamide moiety under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Diethylaminoethyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes of the target compound with analogs from the evidence:

Compound Name/Class Benzothiazole Substituents Amide/Linker Modifications Additional Functional Groups Key Structural Impact
Target Compound 6-ethyl 2-phenoxybenzamide Diethylaminoethyl (hydrochloride salt) Enhanced solubility; potential cation-π interactions
6d (VEGFR-2 Inhibitor, ) 6-nitro Thiadiazole-thioacetamide + phenylureido Nitro group, thiadiazole Electron-withdrawing nitro group enhances kinase binding
EP 3348550A1 Derivatives () 6-CF₃, 6-OCF₃ Phenylacetamide Dichlorophenyl, methoxyphenyl Fluorinated groups improve lipophilicity and metabolic stability
Nitazoxanide Analogs () 5-chloro 2,4-difluorobenzamide Chlorothiazole Halogens enable hydrogen bonding and enzyme inhibition
Corrosion Inhibitors () 6-amino Benzamide None Amino group enhances electron donation for metal surface adsorption

Key Observations :

  • Amide Linkers: The phenoxybenzamide in the target may offer greater conformational flexibility compared to rigid thiadiazole (6d) or fluorinated benzamides ().
  • Solubility Modifiers: The hydrochloride salt of the diethylaminoethyl group likely improves solubility over neutral analogs (e.g., nitro or CF₃ derivatives) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6d () EP3348550A1 Derivatives ()
logP (Predicted) Moderate (~3.5)* High (~4.2) Very high (~5.0)
Solubility High (hydrochloride salt) Low (neutral nitro group) Moderate (fluorinated groups)
Metabolic Stability Likely moderate Low (nitro reduction) High (CF₃ resistance to oxidation)

*Estimated using structural analogs and substituent contributions.

Biological Activity

N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, and mechanisms of action based on various research findings.

  • Molecular Formula : C28H32ClN3O2S
  • Molecular Weight : 510.1 g/mol
  • CAS Number : 1215650-53-5

The compound features a unique structure that includes a benzothiazole ring, a phenoxybenzamide moiety, and a diethylaminoethyl group, contributing to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Attachment of the Diethylaminoethyl Group : Introduced through nucleophilic substitution with diethylaminoethyl halides.
  • Formation of the Phenoxybenzamide Moiety : Synthesized by reacting phenol with benzoyl chloride in the presence of a base like pyridine.

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide exhibit notable antimicrobial activity. For instance, studies have demonstrated that benzothiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. For example, it has been shown to interfere with pathways related to cell cycle regulation and apoptosis, leading to increased cancer cell death in vitro .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction modulates their activity, potentially leading to therapeutic effects. For instance, it may inhibit specific kinases involved in tumor growth or induce apoptosis through caspase activation .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the effectiveness of similar benzothiazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects at low concentrations, highlighting the potential for developing new antimicrobial agents .
  • Anticancer Study : In vitro assays using human cancer cell lines demonstrated that this compound reduced cell viability significantly compared to controls. The IC50 values were determined through MTT assays, showing promising results for further development as an anticancer drug .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell viability in cancer lines
MechanismEnzyme inhibition and apoptosis induction

Q & A

Q. What are the key synthetic steps and optimization strategies for preparing N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride?

The synthesis involves multi-step reactions, typically starting with coupling a diethylaminoethylamine derivative with a substituted benzo[d]thiazole intermediate. Critical steps include:

  • Amide bond formation : Reacting a benzamide precursor with a thiazole-containing amine under coupling agents like EDCI or HOBt .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization is used to isolate the hydrochloride salt, with HPLC monitoring purity (>95%) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm, benzo[d]thiazole aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 407.96 for [M+H]⁺) .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity and detect impurities .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Limited aqueous solubility (common for hydrophobic benzothiazoles); DMSO or PEG-based solvents are preferred for in vitro assays .
  • Stability : Hydrolytically stable at pH 7.4 but sensitive to strong acids/bases. Thermal gravimetric analysis (TGA) shows decomposition >200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, notes fluorinated analogs show varying IC₅₀ values due to assay conditions .
  • Structural analogs : Compare with derivatives (e.g., 6-fluoro vs. 6-ethyl substituents) to identify structure-activity relationships (SAR). A table from highlights how substituents affect potency :
Substituent (R)Biological Activity (IC₅₀)Target Receptor
6-Ethyl12 nMKinase X
6-Fluoro8 nMKinase X
6-Methoxy>1 µMKinase X

Q. What strategies optimize in vivo pharmacokinetics while maintaining target affinity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • Metabolic stability : Replace labile groups (e.g., methylsulfonyl in ) with bioisosteres to reduce CYP450 metabolism .
  • Plasma protein binding : Modify the phenoxy group to lower binding and increase free drug concentration .

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